1-(3,4-dimethylphenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE is a complex organic compound with a unique structure that combines phenyl, methoxy, styryl, and quinoxalinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE typically involves multi-step organic reactionsCommon reagents used in the synthesis include acetonitrile, water, and phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve scalable liquid chromatography methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC). This method allows for the isolation and purification of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce simpler phenyl compounds .
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatography.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-ONE: Shares a similar phenyl structure but differs in its functional groups and overall molecular configuration.
Ethanone, 1-(3,4-dimethoxyphenyl)-: Another related compound with a simpler structure, often used in similar applications.
Uniqueness
1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific arrangement of atoms allows for unique interactions with biological targets, setting it apart from similar compounds .
Properties
Molecular Formula |
C27H24N2O3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl]oxyethanone |
InChI |
InChI=1S/C27H24N2O3/c1-18-8-12-21(16-19(18)2)26(30)17-32-27-25(28-23-6-4-5-7-24(23)29-27)15-11-20-9-13-22(31-3)14-10-20/h4-16H,17H2,1-3H3/b15-11+ |
InChI Key |
SJWURXSJUZWQTQ-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)COC2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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